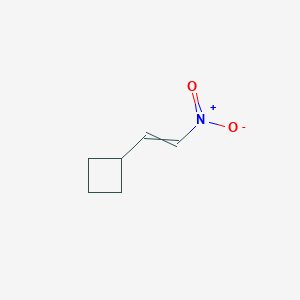

(2-Nitroethenyl)cyclobutane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1036931-20-0 |

|---|---|

Molecular Formula |

C6H9NO2 |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

2-nitroethenylcyclobutane |

InChI |

InChI=1S/C6H9NO2/c8-7(9)5-4-6-2-1-3-6/h4-6H,1-3H2 |

InChI Key |

OZUJUUDXQAZCFU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitroethenyl Cyclobutane and Analogous Structures

[2+2] Cycloaddition Strategies Leading to Nitrocyclobutanes

The construction of the nitrocyclobutane (B1338332) scaffold is most directly achieved via the [2+2] cycloaddition of a nitroalkene with an alkene. This transformation can be initiated through photochemical, thermal, or catalytic methods, each offering distinct advantages in terms of reactivity, selectivity, and substrate scope.

Photochemical [2+2] Cycloadditions Involving Nitroalkenes

Photochemical [2+2] cycloaddition is a powerful and widely used method for synthesizing cyclobutane (B1203170) rings. slideshare.net This approach involves the excitation of an alkene to a higher energy state upon absorption of light, followed by its reaction with a ground-state alkene. For the synthesis of nitrocyclobutanes, a nitroalkene, such as β-nitrostyrene, serves as the chromophore that absorbs light.

Historically, photochemical reactions were often conducted using high-energy ultraviolet (UV) light. However, recent advancements have focused on the use of visible light, which is more environmentally benign and allows for greater selectivity. nih.gov The synthesis of nitro-substituted cyclobutanes has been successfully achieved through the [2+2] photocycloaddition of 2-arylnitroethenes with various olefins using visible light irradiation. nih.govresearchgate.net

For instance, the reaction of trans-β-nitrostyrene with 2,3-dimethyl-2-butene, when irradiated with a fluorescent lamp (λ = 419 nm) in dichloromethane, yields the corresponding nitrocyclobutane product in good yield. nih.govthieme-connect.com This method is effective for a range of olefins, affording nitrocyclobutanes in moderate to good yields (32–87%). nih.gov The efficiency of the reaction is influenced by the wavelength of light used, with optimal yields often obtained at specific visible light wavelengths. nih.govthieme-connect.com Even long-wavelength LEDs have been shown to promote the reaction effectively. nih.gov

Table 1: Visible Light-Induced [2+2] Cycloaddition of trans-β-Nitrostyrene with Various Olefins nih.govthieme-connect.com

| Olefin Partner | Irradiation Wavelength (nm) | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 2,3-Dimethyl-2-butene | 419 | Dichloromethane | 87 | N/A |

| 1,1-Diphenylethene | 419 | Dichloromethane | 71 | N/A |

| α-Methylstyrene | 419 | Dichloromethane | 55 | 1:1 |

| Ethyl vinyl ether | 419 | Dichloromethane | 32 | Multiple isomers |

| Cyclopentene | 350 | Cyclopentene (neat) | 61 | 87:13 |

The mechanism of photochemical [2+2] cycloadditions can proceed through two main pathways: direct irradiation or the use of a photosensitizer.

In the direct irradiation pathway, the nitroalkene itself absorbs a photon, promoting it to an excited singlet state. This is followed by intersystem crossing to a more stable triplet state. The excited triplet-state nitroalkene then reacts with a ground-state alkene molecule. Analysis of the reaction between β-nitrostyrenes and olefins supports a mechanistic scenario where a 1,4-diradical is formed as a key intermediate from the triplet state. nih.govresearchgate.net

In the sensitized pathway , a separate molecule, the photosensitizer, absorbs the light and becomes excited. It then transfers its energy to the nitroalkene, promoting it to the triplet state without the nitroalkene directly absorbing light. This process, known as triplet energy transfer, is particularly useful when the substrate does not absorb light strongly in the desired region or when direct irradiation leads to side reactions. nih.gov Aromatic carbonyl compounds and various transition-metal complexes can act as triplet sensitizers, enabling the reaction to occur with visible light. nih.gov For example, ruthenium(II) complexes like Ru(bpy)₃²⁺ can act as efficient photocatalysts for [2+2] cycloadditions of both electron-rich and electron-deficient olefins under visible light. nih.gov Similarly, iridium-based catalysts can serve as triplet sensitizers that activate cycloaddition via an outer-sphere energy transfer mechanism. rsc.orgresearchgate.net

Organocatalyzed [2+2] Cycloadditions (e.g., Enamine-Nitroalkene Cycloadditions)

Organocatalysis provides a powerful metal-free alternative for promoting [2+2] cycloadditions. A prominent strategy involves the reaction of nitroalkenes with aldehydes or ketones, which are converted in situ into nucleophilic enamines by a chiral secondary amine catalyst (such as a prolinol derivative). researchgate.net

The mechanism involves the enamine attacking the electron-deficient nitroalkene in a Michael-type addition. This generates a zwitterionic intermediate which is in equilibrium with the starting materials and a cyclobutane adduct. researchgate.net The cyclobutane is formed through an intramolecular ring-closure of the zwitterion. This cyclobutane can be considered a key intermediate that, upon hydrolysis, releases the catalyst and yields the final product, which is formally the product of a Michael addition. researchgate.net However, the formation of the nitrocyclobutane intermediate itself represents a formal [2+2] cycloaddition. researchgate.netrsc.org

This enamine-nitroalkene cycloaddition pathway allows for the construction of highly functionalized cyclobutanes with excellent stereocontrol. rsc.orgrsc.org Bifunctional catalysts, such as those incorporating a squaramide moiety, can further enhance selectivity by activating the nitroalkene through hydrogen bonding while the amine moiety activates the carbonyl compound via enamine formation. rsc.org

Table 2: Key Steps in Organocatalyzed Enamine-Nitroalkene Cycloaddition researchgate.net

| Step | Description |

|---|---|

| 1. Enamine Formation | A secondary amine catalyst reacts with an aldehyde/ketone to form a nucleophilic enamine. |

| 2. Michael Addition | The enamine attacks the β-carbon of the nitroalkene. |

| 3. Zwitterion Formation | A zwitterionic intermediate is formed. |

| 4. [2+2] Cyclization | The zwitterion undergoes intramolecular ring closure to form a four-membered nitrocyclobutane ring. |

| 5. Hydrolysis/Catalyst Regeneration | The cyclobutane intermediate is hydrolyzed to release the final product and regenerate the amine catalyst. |

Transition Metal-Catalyzed [2+2] Cycloadditions

While photochemical and organocatalytic methods are prevalent, transition metal catalysis also offers a pathway to [2+2] cycloaddition products. csic.es Transition metals can facilitate cycloadditions that are thermally forbidden by altering the reaction mechanism. wikipedia.org Catalysts based on ruthenium, rhodium, iridium, cobalt, and nickel have been used to catalyze [2+2] cycloadditions. researchgate.net

In the context of nitroalkenes, transition metals often function as photocatalysts under visible light irradiation, as discussed in section 2.1.1.2. For example, complexes of rhodium and iridium have been investigated for their ability to catalyze [2+2] cycloadditions. rsc.org Mechanistic studies show that these metals can operate in different ways. A rhodium-based photocatalyst might engage in direct photocatalysis where the substrate coordinates to the metal center before photoactivation. In contrast, an iridium catalyst may act as a triplet sensitizer (B1316253) through an outer-sphere energy transfer mechanism. rsc.orgresearchgate.net

While the direct thermal [2+2] cycloaddition catalyzed by transition metals is a well-established field for many substrates, its specific application to forming nitrocyclobutanes from nitroalkenes and simple alkenes is less common than the photocatalytic variants. The related [2+2+2] cycloaddition, often catalyzed by cobalt or palladium, is a powerful tool for synthesizing six-membered rings but is outside the scope of forming simple cyclobutanes. uwindsor.ca

Functionalization of Pre-existing Cyclobutane Rings

A primary strategy for synthesizing substituted cyclobutanes involves modifying a pre-existing cyclobutane core. This can be achieved by directly introducing the desired functional group onto the ring or by employing ring contraction methods from larger cyclic precursors.

The introduction of a nitroethenyl group onto a cyclobutane ring is most commonly achieved through a two-step sequence involving a condensation reaction followed by dehydration. The Henry reaction, or nitro-aldol reaction, provides a classic and effective route. This involves the base-catalyzed reaction of a cyclobutane derivative, such as cyclobutanecarboxaldehyde (B128957), with a nitroalkane, typically nitromethane (B149229).

The initial product is a β-nitro alcohol. Subsequent dehydration of this intermediate, often under acidic conditions or by converting the hydroxyl group into a better leaving group, yields the target (2-nitroethenyl)cyclobutane (B6155924).

An alternative approach involves the Michael addition of a nucleophile derived from a cyclobutane precursor to a nitroalkene. For instance, the enolate of cyclobutanone (B123998) can react with nitroethene or its derivatives. Organocatalyzed Michael additions of cyclobutanone to various nitrostyrenes have been reported, demonstrating the feasibility of forming a carbon-carbon bond between the cyclobutane ring and a nitro-substituted ethyl side chain. researchgate.net This method directly installs a functionalized side chain that can be a precursor to the desired nitroethenyl group.

Table 1: Representative Reactions for Functionalizing Cyclobutane Cores

| Precursor 1 | Precursor 2 | Reaction Type | Product Type | Catalyst/Conditions | Ref. |

|---|---|---|---|---|---|

| Cyclobutanecarboxaldehyde | Nitromethane | Henry Reaction | β-Nitro alcohol | Base (e.g., NaOH, DBU) | - |

This table is illustrative of general synthetic strategies.

The construction of functionalized cyclobutane rings can also be accomplished through the contraction of larger, more readily available carbocyclic or heterocyclic systems. rsc.org These methods are particularly useful for creating highly substituted or strained cyclobutane structures that might be difficult to access through other means.

One prominent method is the Wolff rearrangement of α-diazoketones derived from cyclopentanones. rsc.org Photoirradiation or metal catalysis induces the extrusion of dinitrogen gas and subsequent rearrangement to form a ketene, which can be trapped to yield a cyclobutanecarboxylic acid derivative. This approach has been successfully applied in the synthesis of complex natural products containing a cyclobutane moiety. rsc.org

Another powerful strategy involves the stereoselective ring contraction of pyrrolidines. acs.org Through a process of nitrogen extrusion, functionalized pyrrolidines can be converted into correspondingly substituted cyclobutanes. This method has demonstrated excellent stereocontrol, allowing for the "memory of chirality" to be transferred from the pyrrolidine (B122466) precursor to the cyclobutane product. acs.org

Table 2: Examples of Ring Contraction Methodologies for Cyclobutane Synthesis

| Starting Material | Reaction Type | Key Intermediate | Product | Yield | Ref. |

|---|---|---|---|---|---|

| α,β-Unsaturated diazoketone (Cyclopentane-derived) | Wolff Rearrangement | α-Keto carbene | Ring-contracted ester | 68% | rsc.org |

Stereochemical Control in Synthesis

Achieving stereochemical control is a significant challenge and a primary focus in the synthesis of substituted cyclobutanes due to the potential for multiple stereocenters. Both diastereoselective and enantioselective methods have been developed to address this challenge.

Diastereoselectivity in the synthesis of nitrocyclobutanes can be achieved by controlling the approach of reagents to a chiral substrate or by using reaction conditions that favor the formation of one diastereomer over others.

A notable method for the diastereoselective synthesis of trisubstituted nitrocyclobutanes is the 1,3-nitrooxygenation of bicyclo[1.1.0]butanes (BCBs). rsc.org This catalyst-free radical cascade reaction with tert-butylnitrite and TEMPO yields 1,1,3-trisubstituted cyclobutanes. While the initial radical trapping may show low stereoselectivity, isomerization during purification on silica (B1680970) gel allows for the isolation of the thermodynamically favored syn-isomer with good to excellent diastereoselectivity. rsc.org This process has been shown to be scalable and effective for a variety of BCB substrates. rsc.org

Similarly, the ring-opening of acyl BCBs via catalyst-controlled hydrophosphination can produce multi-substituted cyclobutanes with excellent diastereoselectivity (d.r. >20:1). nih.gov While not a direct synthesis of a nitrocyclobutane, this demonstrates a powerful strategy for achieving high diastereocontrol in the functionalization of cyclobutane precursors. Ring contraction of cis-substituted pyrrolidine-2,5-dicarboxylates has also been shown to lead to the stereoselective formation of the corresponding cis-cyclobutane derivative. acs.org

Table 3: Diastereoselective Synthesis of Functionalized Cyclobutanes

| Substrate | Reagents | Method | Product | Diastereomeric Ratio (d.r.) | Ref. |

|---|---|---|---|---|---|

| Bicyclo[1.1.0]butane | tert-Butylnitrite, TEMPO | Radical 1,3-nitrooxygenation | syn-1,1,3-Trisubstituted Nitrocyclobutane | Good to Excellent | rsc.org |

| Acyl Bicyclo[1.1.0]butane | Secondary Phosphine Oxide | Cu(II)-catalyzed Hydrophosphination | 1,2,3-Trisubstituted Cyclobutane | >20:1 | nih.gov |

The synthesis of single-enantiomer nitrocyclobutanes requires enantioselective methods, which often rely on chiral catalysts or auxiliaries. While direct enantioselective syntheses of this compound are not widely documented, general strategies for producing chiral cyclobutanes can be adapted for this purpose.

Organocatalysis has emerged as a powerful tool for these transformations. For example, the sulfa-Michael addition to cyclobutenes using a chiral cinchona-based squaramide catalyst can produce thio-substituted cyclobutanes with high enantioselectivity (er up to 99.7:0.3). rsc.org A similar strategy could conceivably be applied to a nitro-Michael addition.

Transition-metal catalysis also provides robust routes to chiral cyclobutanes. Cobalt-catalyzed [2+2]-cycloaddition between alkynes and alkenyl derivatives is a broadly applicable method for generating a wide variety of chiral cyclobutenes with high enantioselectivity (86–97% ee). nih.gov These cyclobutene (B1205218) products serve as versatile intermediates for further diastereoselective functionalization to access highly substituted chiral cyclobutanes. nih.gov Furthermore, visible-light-induced asymmetric [2+2] cycloaddition of alkenes, proceeding through an iridium-catalyzed cascade reaction, can produce enantioenriched cyclobutane derivatives without the need for directing groups. chemistryviews.org

Another approach involves the enantioselective isomerization of achiral bicyclo[1.1.0]butanes into chiral cyclobutenes using a chiral Brønsted acid catalyst, such as N-triflyl phosphoramide. dicp.ac.cn This method proceeds with good regio- and enantiocontrol, providing chiral cyclobutene platforms for further synthetic manipulations. dicp.ac.cn

Table 4: Enantioselective Methodologies for Chiral Cyclobutane/Cyclobutene Synthesis

| Reaction Type | Catalyst System | Product Type | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Ref. |

|---|---|---|---|---|

| Sulfa-Michael Addition | Chiral Squaramide | Thio-substituted Cyclobutane | up to 99.7:0.3 er | rsc.org |

| [2+2] Cycloaddition | Cobalt/Chiral Ligand | Chiral Cyclobutene | 86–97% ee | nih.gov |

| Isomerization of BCBs | Chiral Brønsted Acid | Chiral Cyclobutene | up to 90% ee | dicp.ac.cn |

Reactivity and Transformations of 2 Nitroethenyl Cyclobutane Derivatives

Reactions Involving the Nitroethenyl Moiety

The nitroethenyl group is the primary site of reactivity in (2-nitroethenyl)cyclobutane (B6155924), serving as an excellent electrophile in addition and cycloaddition reactions.

Michael Additions of Cyclobutane-Substituted Nitroalkenes

The carbon-carbon double bond in this compound is highly activated by the electron-withdrawing nitro group, making it an excellent Michael acceptor. This facilitates the conjugate addition of a wide range of nucleophiles in a reaction that is fundamental for carbon-carbon and carbon-heteroatom bond formation. mdpi.comresearchgate.net Organocatalyzed asymmetric Michael additions, in particular, have been extensively studied to produce chiral products with high stereoselectivity. mdpi.com

For instance, the reaction of cycloketones with nitroalkenes, catalyzed by bifunctional organocatalysts like those based on (R, R)-1,2-diphenylethylenediamine (DPEN)-thiourea, proceeds through an enamine intermediate. mdpi.com The catalyst activates the nitroalkene via hydrogen bonding, facilitating the nucleophilic attack of the enamine. mdpi.com While reactions involving acyclic ketones can provide high yields and enantioselectivity, the steric hindrance from a cyclobutanone (B123998) nucleophile can sometimes lead to lower yields and selectivities compared to larger rings like cyclohexanone. mdpi.com

The addition of sulfur-based nucleophiles, known as the sulfa-Michael addition, has also been successfully applied to cyclobutene (B1205218) derivatives to create thio-substituted cyclobutanes with high diastereoselectivity. rsc.orgnih.gov

Table 1: Examples of Michael Additions to Activated Alkenes

| Nucleophile | Electrophile | Catalyst/Base | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Cyclohexanone | (E)-β-Nitrostyrene | (R,R)-DPEN-thiourea | 95 | 92:8 (syn/anti), 94% ee (syn) |

| Cyclopentanone | (E)-β-Nitrostyrene | (R,R)-DPEN-thiourea | 91 | 89:11 (syn/anti), 92% ee (syn) |

| Thiophenol | N-Acyl-oxazolidinone-cyclobutene | DBU | Quantitative | >95:5 (trans/cis) |

This table presents data for reactions analogous to Michael additions involving cyclobutane-related structures, illustrating typical yields and selectivities. Data sourced from mdpi.comnih.gov.

Other Nucleophilic Additions to the Activated Alkene

Beyond carbanions, the electrophilic alkene of this compound is susceptible to attack by other nucleophiles, such as primary and secondary amines. The addition of a primary amine (RNH₂) to an activated alkene like that in this compound can lead to the formation of β-amino nitro compounds. openstax.org

Similarly, secondary amines (R₂NH) add to yield corresponding β-amino derivatives. These reactions typically proceed under acid or base catalysis. The mechanism involves the nucleophilic attack of the amine on the β-carbon of the nitroethenyl group, followed by protonation of the resulting nitronate intermediate. openstax.org In some cases, particularly with enamines formed from aldehydes and secondary amines, the reaction with nitroalkenes can proceed through a cyclobutane (B1203170) intermediate which subsequently undergoes ring-opening to yield the final Michael-like adduct. nih.govacs.orgresearchgate.net

Cycloaddition Reactions of the Nitroethenyl Group (e.g., [3+2] with Dipoles)

The electron-deficient double bond of the nitroethenyl moiety makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, providing a direct route to five-membered heterocyclic rings. wikipedia.orgchesci.comorganic-chemistry.org This type of reaction, often referred to as the Huisgen cycloaddition, involves the combination of a 1,3-dipole (a three-atom, four-π-electron system) with a dipolarophile. wikipedia.orgorganic-chemistry.org

Nitroalkenes are effective partners in these reactions. For example, they readily react with nitrile N-oxides to form Δ²-isoxazolines. mdpi.com Theoretical studies using Density Functional Theory (DFT) have shown that nitroethene derivatives are strong electrophiles in these cycloadditions. mdpi.com The reaction's regioselectivity can be influenced by substituents on the nitroalkene, leading preferentially to either 4-nitro or 5-nitro substituted isoxazolines. mdpi.com Similarly, nitroalkenes react with nitrones to yield 4-nitroisoxazolidines with high regio- and stereoselectivity. nih.gov The nitro group's strong electron-withdrawing nature makes these cycloadditions polar processes. mdpi.com

Reactions Involving the Cyclobutane Ring System

The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which arises from both angle strain (deviation from the ideal 109.5° sp³ bond angle) and torsional strain (eclipsing interactions of hydrogen atoms). wikipedia.orglibretexts.orglibretexts.org This inherent strain makes the cyclobutane ring more reactive and susceptible to ring-opening reactions compared to larger, more stable rings like cyclohexane. reddit.compearson.com

Ring-Opening Reactions of Nitrocyclobutanes

The presence of a nitro group can further influence the reactivity of the cyclobutane ring. Ring-opening reactions of substituted cyclobutanes can be initiated by various means, including transition metals or photoredox catalysis, often proceeding through radical intermediates to relieve ring strain. rsc.org For nitro-substituted cyclobutanes, the electron-withdrawing character of the nitro group can polarize the C-C bonds, potentially facilitating cleavage under specific conditions.

Lewis and Brønsted acids can catalyze the ring-opening of strained carbocycles by coordinating to a functional group, thereby activating the ring towards nucleophilic attack. nih.govnih.govchemrxiv.org In the case of a nitrocyclobutane (B1338332) derivative, a strong acid could protonate the nitro group. This protonation would enhance its electron-withdrawing capacity, further polarizing and weakening the adjacent C-C bonds of the cyclobutane ring.

This increased polarization makes the ring susceptible to cleavage. The reaction can proceed via a mechanism that has characteristics of both Sₙ1 and Sₙ2 pathways. A nucleophile can then attack one of the carbons involved in the weakened bond, leading to the opening of the four-membered ring. nih.gov For example, Lewis acid-catalyzed reactions of bicyclobutanes with various nucleophiles have been shown to produce 1,3-disubstituted cyclobutanes, demonstrating the ability of acids to mediate the cleavage of strained C-C bonds. nih.govnih.gov While specific studies on the acid-catalyzed ring-opening of this compound are not prevalent, the principles established for other substituted cyclopropanes and cyclobutanes suggest this as a viable transformation pathway. researchgate.net

Thermally Induced Ring Opening

The thermal reactivity of this compound is dominated by the cleavage of the polarized carbon-carbon bond adjacent to the nitroethenyl group. Unlike the well-defined, concerted electrocyclic ring opening of cyclobutenes governed by Woodward-Hoffmann rules, the thermal ring opening of saturated D-A cyclobutanes typically proceeds through a stepwise mechanism. researchgate.netyoutube.com

Under thermal activation, the C1-C2 bond of the cyclobutane ring undergoes heterolytic or homolytic cleavage. Given the strong polarization induced by the nitroethenyl group, a heterolytic cleavage is often favored, leading to the formation of a 1,4-zwitterionic intermediate. This process is facilitated by the ability of the nitroethenyl group to stabilize the resulting carbanion through resonance. The reaction generally requires elevated temperatures to overcome the activation barrier for C-C bond breaking.

The primary product of this ring opening is a transient 1,4-dipolar species or a related biradical. This intermediate is highly reactive and can undergo various subsequent reactions, including intramolecular cyclization to form new ring systems or intermolecular reactions with trapping agents. The stability and fate of this intermediate are highly dependent on the reaction conditions and the substitution pattern of the cyclobutane ring.

Research on analogous donor-acceptor cyclobutanes, such as those activated by two geminal ester groups, shows that Lewis acids can significantly promote this ring-opening process by coordinating to the acceptor group, further polarizing the C-C bond and lowering the activation energy. acs.org However, purely thermal cleavage remains a fundamental transformation pathway.

Regioselectivity and Stereospecificity of Ring Cleavage

The ring cleavage of this compound derivatives is characterized by high regioselectivity. The significant electronic disparity between the cyclobutyl donor and the nitroethenyl acceptor weakens the connecting C-C bond, making it the exclusive site of cleavage. Nucleophilic or thermal attack will invariably target this bond over the other C-C bonds within the cyclobutane ring. acs.org

The stereospecificity of the ring-opening reaction is more complex and provides insight into the reaction mechanism.

Concerted Pathway: A fully concerted, stereospecific pathway is generally not observed for the thermal ring opening of saturated D-A cyclobutanes.

Stepwise Pathway: The reaction typically proceeds through a non-concerted, stepwise mechanism involving a 1,4-zwitterionic or biradical intermediate. The formation of this intermediate may lead to a loss of stereochemical information. If the intermediate has a sufficient lifetime to allow for bond rotation before subsequent reactions occur, a mixture of stereoisomers may be formed. However, stereospecific outcomes can be achieved if the subsequent bond-forming steps are rapid and occur before bond rotation in the intermediate. Studies on related D-A cyclopropanes have shown that highly stereospecific [3+2] cycloadditions can occur, suggesting that the stereochemical integrity can be maintained under certain conditions. nih.gov

Ring Expansion Reactions

The inherent strain in the four-membered ring makes this compound derivatives susceptible to ring expansion reactions, which lead to the formation of more stable five- or six-membered rings. beilstein-journals.org These transformations are typically promoted by Brønsted or Lewis acids and are driven by the release of ring strain and the formation of stabilized intermediates. scholaris.canih.gov

The general mechanism for acid-catalyzed ring expansion involves the following steps:

Activation: A Lewis or Brønsted acid activates the nitroethenyl group, enhancing its electron-withdrawing capacity.

Ring Opening: This activation facilitates the heterolytic cleavage of the polarized C1-C2 bond, generating a stabilized 1,4-zwitterionic intermediate. The positive charge resides on the carbon of the cyclobutane ring, forming a cyclobutylcarbinyl-type cation.

Rearrangement: The system undergoes a Wagner-Meerwein-type rearrangement. A C-C bond of the cyclobutane migrates to the cationic center, resulting in the expansion of the ring by one carbon. This step is driven by the formation of a more stable cyclopentyl cation.

Termination: The resulting carbocation is then quenched by a nucleophile or undergoes elimination to yield the final, stable five-membered ring product.

The specific outcome of these reactions can be influenced by the substitution pattern on the cyclobutane ring and the nature of the acid catalyst employed.

Below is a table summarizing representative ring expansion reactions for analogous cyclobutane systems.

| Starting Material Class | Catalyst | Product Ring Size | Yield (%) | Reference |

| Donor-Acceptor Cyclobutane | Brønsted Acid | 5 (δ-Lactone) | 49-65 | scholaris.ca |

| Cyclobutanol | Organocatalyst/Fluorinating Agent | 5 (Cyclopentanone) | High | researchgate.net |

| Cyclobutylamine | Lewis Acid | 8 (Lactam) | Moderate-High | nih.gov |

| Cyclobutanone | Diazomethane/BF₃ | 5 (Cyclopentanone) | - | 20.210.105 |

Cascade and Domino Reactions Incorporating Nitroethenyl-Cyclobutane Motifs

The unique reactivity of the this compound scaffold makes it an excellent participant in cascade or domino reactions. These processes, where multiple bond-forming events occur in a single operation without isolating intermediates, offer a highly efficient route to complex molecular architectures. rsc.org The ring-opening of the cyclobutane is often the initiating step of the cascade.

A common cascade sequence begins with the Lewis acid-promoted opening of the D-A cyclobutane ring to form the key 1,4-zwitterionic intermediate. This dipolar species can then be intercepted by a variety of reactants in subsequent steps.

Examples of Potential Cascade Reactions:

[4+2] Cycloaddition (Diels-Alder Type): The zwitterionic intermediate can be viewed as a 1,4-dipole. In the presence of a suitable dienophile, this intermediate can undergo a formal [4+2] cycloaddition to construct a six-membered ring.

[4+3] and [4+4] Cycloadditions: Research on D-A cyclobutenes has shown that upon ring opening, the resulting intermediates can engage in formal [4+3] and [4+4] cycloadditions, leading to seven- and eight-membered rings, respectively. nih.gov

Tandem Ring-Opening/Cyclization: A powerful strategy involves the intramolecular trapping of the 1,4-dipole. For instance, a tandem reaction can be designed where the ring-opening of a cyclobutane is followed by an intramolecular [2+2] cycloaddition, leading to complex fused bicyclic systems. This type of cascade has been demonstrated in the synthesis of cyclobutane-fused thiazolino-2-pyridones from precursors that generate a reactive intermediate analogous to an opened nitroethenyl-cyclobutane.

The following table outlines conceptual cascade reactions initiated by the ring opening of a this compound motif.

| Cascade Type | Initiating Step | Key Intermediate | Subsequent Reaction(s) | Final Product Class |

| Ring-Opening/[4+2] Cycloaddition | Lewis Acid-promoted Ring Cleavage | 1,4-Zwitterion | Intermolecular [4+2] with alkene/alkyne | Functionalized Cyclohexenes |

| Ring-Opening/Ring Expansion | Acid-catalyzed Ring Cleavage | Cyclobutylcarbinyl Cation | Wagner-Meerwein Rearrangement | Substituted Cyclopentanes |

| Ring-Opening/Intramolecular Cyclization | Thermal or Lewis Acid-promoted Ring Cleavage | 1,4-Zwitterion | Intramolecular Nucleophilic Attack | Bicyclic Heterocycles |

| Domino Ring-Opening/Cross-Coupling | Lewis Acid-promoted Ring Cleavage | Organometallic Intermediate | Palladium-catalyzed cross-coupling | Linear, functionalized alkenes |

These cascade processes highlight the synthetic utility of the this compound unit as a compact and reactive building block for the rapid assembly of complex molecular scaffolds.

Mechanistic Studies of Reactions Involving 2 Nitroethenyl Cyclobutane Precursors and Analogues

Unimolecular Processes

Unimolecular reactions of (2-nitroethenyl)cyclobutane (B6155924) precursors and analogues often involve electrocyclic reactions, where a ring is formed or broken. For instance, the ring-opening of cyclobutene (B1205218) derivatives to form 1,3-butadienes is a well-studied electrocyclic reaction. masterorganicchemistry.com This process is typically thermally induced and proceeds through a concerted mechanism, meaning bond breaking and bond formation occur simultaneously in a single transition state. masterorganicchemistry.com The stereochemistry of the resulting diene is dictated by the Woodward-Hoffmann rules, which predict the outcome based on the symmetry of the molecular orbitals involved. masterorganicchemistry.comfu-berlin.de

Conversely, the ring-closing of a substituted 1,3-butadiene (B125203) can lead to the formation of a cyclobutene ring. masterorganicchemistry.com The equilibrium between the ring-opened and ring-closed forms is influenced by factors such as ring strain in the cyclobutene and the substitution pattern of the diene. masterorganicchemistry.com In the context of nitro-substituted systems, the electron-withdrawing nature of the nitro group can influence the electronic properties of the pi system, thereby affecting the energetics and stereochemical course of these unimolecular electrocyclic reactions.

Cycloaddition Mechanisms

Cycloaddition reactions are fundamental in constructing the cyclobutane (B1203170) core. The mechanism of these reactions, particularly [2+2] cycloadditions, can be complex and is often debated.

Stepwise vs. Concerted Pathways in [2+2] Cycloadditions

The formation of cyclobutanes via [2+2] cycloaddition can proceed through either a concerted or a stepwise mechanism. While a concerted [π2s + π2a] pathway is allowed under thermal conditions by the Woodward-Hoffmann rules, it is often sterically disfavored. nih.gov Consequently, many thermal [2+2] cycloadditions involving polarized alkenes, such as nitroalkenes, are believed to occur in a stepwise fashion. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate these pathways. For some [3+2] cycloadditions involving nitroalkenes, calculations have shown that the reaction proceeds through a single-step, polar mechanism, with attempts to locate a zwitterionic intermediate being unsuccessful. mdpi.com However, in other cases, particularly with highly polarized reactants, a stepwise mechanism is favored. researchgate.net For example, the reaction of a nitroalkene with an enamine, formed from an aldehyde and a prolinol ether catalyst, has been shown to proceed via a [2+2] cycloaddition to form a cyclobutane intermediate. ethz.ch

Role of Zwitterionic Intermediates in Cyclobutane Formation

In stepwise [2+2] cycloadditions, the formation of a zwitterionic intermediate is a key step. This intermediate arises from the nucleophilic attack of one alkene onto the electrophilic carbon of the other. In reactions involving nitroalkenes, the electron-withdrawing nitro group stabilizes the negative charge on the adjacent carbon, making the β-carbon highly electrophilic.

The reaction of 4-alkenyl-2-aminothiazoles with nitroalkenes is proposed to proceed through a stepwise mechanism involving a zwitterionic intermediate. acs.org The nucleophilic C-5 of the thiazole (B1198619) attacks the electron-deficient β-carbon of the nitroalkene, forming a zwitterion that subsequently cyclizes. acs.org Similarly, in the organocatalyzed Michael addition of aldehydes to nitroalkenes, a zwitterionic intermediate is in equilibrium with its precursors (enamine and nitroalkene) and a cyclobutane adduct. ethz.ch DFT calculations have also supported the formation of zwitterionic intermediates in the [4+2] cycloaddition of certain dienes with nitropyridine. semanticscholar.org The stability and fate of these zwitterionic intermediates are crucial in determining the reaction outcome and stereoselectivity. ethz.chsemanticscholar.org

| Reactants | Intermediate Type | Subsequent Reaction | Product(s) | Reference |

| 4-Alkenyl-2-aminothiazole + Nitroalkene | Zwitterionic | Cyclization | Tetrahydrobenzothiazole | acs.org |

| Aldehyde (as enamine) + Nitroalkene | Zwitterionic | Cyclization / Protonation | Cyclobutane / Nitro aldehyde | ethz.ch |

| 1-Methoxy-3-trimethylsilyloxy-buta-1,3-diene + 3-Nitropyridine | Zwitterionic | [4+2] Cycloaddition | Cycloadduct | semanticscholar.org |

| Thial S-oxide + 1,1-Dinitroethene | Zwitterionic | [3+2] Cycloaddition | Nitro-functionalized heterocycle | researchgate.net |

Diradical Intermediates in Photochemical Cycloadditions

Photochemical [2+2] cycloadditions provide an alternative route to cyclobutane derivatives. These reactions often proceed through a triplet excited state, leading to the formation of a 1,4-diradical intermediate. worktribe.comsinica.edu.tw The intermediacy of a diradical is supported by experimental evidence, such as the formation of side products that can be explained by the chemistry of the diradical. worktribe.com The addition of a triplet sensitizer (B1316253) can accelerate the reaction rate, further indicating a triplet pathway. worktribe.com

Unlike concerted reactions, stepwise processes involving diradical intermediates are not necessarily stereospecific. If bond rotation in the 1,4-diradical intermediate is faster than ring closure, any stereochemical information from the starting alkenes can be lost. sinica.edu.tw The success of these photochemical cycloadditions can depend on the electronic nature of the reactants; for instance, nitroalkenes with electron-withdrawing groups have been found to be less reactive in some cases. worktribe.com

Mechanisms of Ring-Opening and Rearrangement of Nitrocyclobutanes

Nitrocyclobutanes can undergo various ring-opening and rearrangement reactions, often driven by the release of ring strain and the electronic influence of the nitro group. masterorganicchemistry.comfiveable.me

The ring-opening of nitrocyclobutanes can be initiated by various means. For instance, under basic conditions, deprotonation alpha to the nitro group can lead to a nitronate anion, which can then trigger ring cleavage. The Favorskii rearrangement, which involves the formation of a cyclopropanone (B1606653) intermediate from an α-haloketone, provides a mechanistic analogy for rearrangements involving strained rings. msu.edu In the case of unsymmetrical cyclopropanones, ring opening occurs to yield the more stable carbanion. msu.edu

Carbocation rearrangements, such as hydride and alkyl shifts, are also relevant, especially under acidic conditions where a carbocation might be formed. masterorganicchemistry.comlibretexts.org These rearrangements proceed to form a more stable carbocation before subsequent reaction steps. masterorganicchemistry.com

Influence of Catalysts and Additives on Reaction Mechanism and Stereoselectivity

Catalysts and additives can profoundly influence the mechanism and stereochemical outcome of reactions involving this compound precursors.

In organocatalysis, chiral amines or their derivatives are used to generate chiral enamines, which then react with nitroalkenes. ethz.chresearchgate.net The catalyst not only facilitates the reaction but also controls the stereochemistry of the product. The structure of the catalyst, particularly the presence of bulky substituents, is critical for achieving high enantioselectivity. researchgate.net

Acid additives have been shown to have a significant beneficial effect on the rate of amine-catalyzed Michael additions of aldehydes to nitroalkenes. ethz.ch The acid is proposed to play two roles: facilitating the formation of the enamine and protonating the nitronate anion part of the zwitterionic intermediate, which promotes the conversion to the final product. ethz.ch However, the strength of the acid is crucial, as strong acids can inhibit the reaction. ethz.ch

Lewis acids are also employed to accelerate cycloaddition reactions involving nitroalkenes. beilstein-journals.org They are believed to lower the LUMO energy of the nitroalkene, thereby enhancing its reactivity as a dienophile or dipolarophile. beilstein-journals.org In some cases, the presence of a Lewis acid can even change the reaction mechanism from concerted to stepwise. csic.es For example, the introduction of an ionic liquid as a catalyst in a [4+2] cycloaddition was found to promote a stepwise mechanism through a zwitterionic intermediate. semanticscholar.org

The choice of copper source, solvent, and other additives has been shown to significantly affect the yield and enantioselectivity in the copper-catalyzed asymmetric cyclopropanation of alkenes with an iodonium (B1229267) ylide to form nitrocyclopropane (B1651597) carboxylates. researchgate.net Similarly, in photocatalysis, the presence of a photosensitizer can be essential for promoting the reaction via a triplet pathway. worktribe.com

The table below summarizes the effect of various catalysts and additives on relevant reactions.

| Reaction Type | Catalyst/Additive | Effect on Mechanism | Effect on Stereoselectivity | Reference |

| Michael Addition | Diphenylprolinol silyl (B83357) ether / Acid | Facilitates enamine formation, protonates zwitterion | Diastereoselectivity depends on conditions | ethz.ch |

| [4+2] Cycloaddition | Lewis Acid (e.g., LiCl, LiClO₄) | Lowers LUMO of nitroalkene, accelerates reaction | Can enhance diastereoselectivity | beilstein-journals.org |

| [4+2] Cycloaddition | Ionic Liquid | Promotes stepwise mechanism via zwitterion | Influences stereochemical outcome | semanticscholar.org |

| Asymmetric Cyclopropanation | Cu(I) / Chiral ligand | Catalyzes cyclopropanation | High enantioselectivity and diastereoselectivity | researchgate.net |

| Photochemical [2+2] Cycloaddition | Triplet Sensitizer | Promotes triplet pathway via diradical | Can affect reaction rate and outcome | worktribe.com |

Applications in Advanced Organic Synthesis

(2-Nitroethenyl)cyclobutane (B6155924) as a Synthetic Building Block

This compound is a valuable synthetic intermediate due to the dual reactivity of its functional groups. The electron-withdrawing nitro group activates the carbon-carbon double bond, making it susceptible to a variety of nucleophilic attacks and cycloaddition reactions. The cyclobutane (B1203170) ring, with its inherent ring strain, not only influences the stereochemical outcome of reactions but can also participate in ring-opening and ring-expansion reactions to generate more complex structures.

The synthesis of this compound can be achieved through several methods, most commonly via a Henry reaction (nitroaldol reaction) between cyclobutanecarboxaldehyde (B128957) and a nitromethane (B149229) precursor, followed by dehydration. This accessibility makes it a readily available starting material for a range of synthetic transformations.

The primary reactivity of this compound as a building block stems from its nitroalkene moiety. This functional group is a potent Michael acceptor, readily undergoing conjugate addition with a wide array of nucleophiles, including organometallics, enolates, amines, and thiols. These reactions provide a straightforward route to functionalized cyclobutane derivatives with new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the nitroalkene can act as a dienophile or a dipolarophile in cycloaddition reactions. For instance, in Diels-Alder reactions, it can react with dienes to furnish bicyclic systems containing a nitro-functionalized cyclobutane. The nitro group in the resulting adducts can then be transformed into other functional groups, such as amines or carbonyls, providing access to a diverse range of molecular scaffolds.

The inherent ring strain of the cyclobutane moiety can be harnessed in subsequent transformations. For example, under thermal or catalytic conditions, the four-membered ring can undergo cleavage or rearrangement, leading to the formation of larger, more complex ring systems. This strategy has been employed in the synthesis of cyclopentane, cyclohexane, and even medium-sized rings.

Synthesis of Complex Carbocyclic and Heterocyclic Systems

The unique structural and electronic properties of this compound make it an excellent precursor for the synthesis of a variety of complex carbocyclic and heterocyclic systems.

Precursors to Polycyclic Frameworks

The construction of polycyclic frameworks is a cornerstone of complex molecule synthesis. This compound serves as a valuable starting point for accessing such structures through cycloaddition and cascade reactions. The nitroalkene functionality is a key player in these transformations.

One of the most powerful methods for constructing polycyclic systems from nitroalkenes is the [2+2] cycloaddition reaction. While this compound itself is a product of a formal cycloaddition, its vinyl group can participate in further cycloadditions. For example, photochemical [2+2] cycloadditions with other olefins can lead to the formation of bicyclobutane derivatives, which are highly strained and can be elaborated into more complex polycyclic systems. Research has shown that visible-light-induced [2+2] cycloadditions of nitro-substituted alkenes can yield nitro-substituted cyclobutanes. researchgate.net

The Diels-Alder reaction provides another avenue to polycyclic frameworks. Using this compound as the dienophile, reaction with a suitable diene can construct a bicyclo[4.2.0]octane skeleton. The stereochemical outcome of this reaction is often highly controlled due to the steric influence of the cyclobutane ring. The resulting nitro-functionalized bicyclic adduct can then undergo further transformations, such as reduction of the nitro group and subsequent cyclization, to afford more intricate polycyclic systems. The synthesis of polycyclic frameworks is a field of active research, with various methods being developed for their construction. mdpi.com

Cascade reactions initiated by the Michael addition to this compound can also lead to the formation of polycyclic structures. For instance, a carefully chosen nucleophile can add to the nitroalkene, and the resulting intermediate can undergo an intramolecular cyclization onto the cyclobutane ring or a pendant functional group, leading to fused or bridged ring systems.

A notable example of nitroalkenes participating in the formation of fused ring systems is the synthesis of nitrocyclobutane-fused naphthalene-1,2-diones from the cascade reaction of benzene-linked allenynes with tert-butyl nitrite. researchgate.net This highlights the potential of nitro-functionalized cyclobutanes as intermediates in the synthesis of complex aromatic systems.

Synthesis of Nitrogen-Containing Heterocycles from Nitrocyclobutanes

The nitro group of this compound is a versatile precursor to the nitrogen atom in a wide range of heterocyclic compounds. kit.edu The reduction of the nitro group to an amine is a common and efficient transformation, which opens up a plethora of possibilities for subsequent cyclization reactions.

For example, the reduction of the nitro group in a suitably functionalized cyclobutane derivative can be followed by an intramolecular condensation to form a fused or spirocyclic nitrogen heterocycle. If the Michael adduct of this compound with a carbonyl compound is used, reduction of the nitro group can lead to the formation of cyclobutane-fused pyrrolidines or piperidines upon reductive amination. The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry due to their prevalence in bioactive molecules. frontiersin.org

The nitro group can also participate directly in cyclization reactions. For instance, in the aza-Michael addition, a nitrogen nucleophile can add to the nitroalkene, and the resulting intermediate can be cyclized to form various nitrogen heterocyles. The synthesis of nitrogen-containing heterocycles via radical addition cascade cyclization is another powerful strategy. sioc-journal.cn

Furthermore, the nitroalkene can undergo [3+2] cycloaddition reactions with dipoles such as azides or nitrones to generate five-membered nitrogen-containing heterocycles. For example, the reaction of this compound with an azide (B81097) would yield a triazoline, which can then be converted to other interesting heterocyclic systems. The synthesis of nitrogen-containing heterocycles through in situ benzyne (B1209423) cycloaddition represents another advanced strategy. rsc.org

The versatility of nitroalkenes in the synthesis of heterocyclic compounds is well-documented, with applications in the formation of three- to six-membered rings and beyond. chemistryviews.org

Role in the Total Synthesis of Natural Products and Analogues

The cyclobutane motif is present in a wide array of natural products with diverse and potent biological activities. nih.govrsc.org The development of synthetic strategies to access these complex molecules is a significant challenge in organic chemistry. This compound represents a potential key building block in the total synthesis of such natural products and their analogues, offering a route to introduce the cyclobutane core with functionality poised for further elaboration.

The [2+2] cycloaddition is a primary method for the synthesis of cyclobutane-containing natural products. nih.gov While often employed to construct the cyclobutane ring itself, existing cyclobutane-containing building blocks like this compound can be valuable for introducing this motif early in a synthetic sequence.

The utility of nitroalkenes in the synthesis of important pharmaceutical compounds is exemplified in the organocatalytic synthesis of Oseltamivir (Tamiflu), where a key step involves the Michael addition to a nitroalkene. researchgate.net While this specific example does not use this compound, it highlights the strategic importance of the nitroalkene functionality in the synthesis of complex, biologically active molecules. The fast formation of an amino-nitro-cyclobutane intermediate was observed in a related reaction, underscoring the potential for cyclobutane formation in such processes. researchgate.netethz.ch

Enantioselective Routes to Chiral Cyclobutane-Containing Scaffolds

The majority of biologically active natural products are chiral, and therefore, the development of enantioselective methods for their synthesis is of paramount importance. The synthesis of chiral cyclobutane derivatives can be challenging, but several powerful strategies have emerged. chemistryviews.org

Asymmetric catalysis provides a direct route to enantioenriched cyclobutane-containing scaffolds from this compound. For instance, the enantioselective Michael addition of nucleophiles to the nitroalkene, catalyzed by a chiral organocatalyst or a metal complex, can generate functionalized cyclobutanes with high enantiopurity. These chiral adducts can then be elaborated into more complex natural product targets.

Another approach involves the enantioselective cycloaddition reaction. Chiral Lewis acids or organocatalysts can be used to promote the enantioselective [2+2] or Diels-Alder reactions of this compound, leading to the formation of chiral bicyclic systems. Visible-light-induced asymmetric [2+2] cycloaddition of alkenes is a powerful tool for the synthesis of chiral cyclobutanes. chemistryviews.org

The development of cascade reactions that generate multiple stereocenters in a single step is particularly attractive. An Ir-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed for the synthesis of enantioenriched cyclobutane derivatives. chemistryviews.org Such strategies, if applied to substrates derived from this compound, could provide efficient access to complex chiral architectures.

The synthesis of truxinate natural products, which contain a cyclobutane core, has been achieved using enantioselective [2+2] photocycloadditions promoted by chiral acid catalysts. nih.gov This demonstrates the power of asymmetric catalysis in constructing chiral cyclobutane-containing natural products.

Below is a table summarizing the key reactions involving this compound and its analogues in the synthesis of complex molecules.

| Reaction Type | Reactant(s) with this compound or Analogue | Product Type | Significance |

| Michael Addition | Organometallics, Enolates, Amines, Thiols | Functionalized Nitrocyclobutanes | Introduction of diverse functional groups with high stereocontrol. |

| [2+2] Cycloaddition | Alkenes, Alkynes | Bicyclobutane Derivatives | Access to highly strained polycyclic systems. |

| Diels-Alder Reaction | Dienes | Bicyclo[4.2.0]octane Derivatives | Formation of fused bicyclic systems with predictable stereochemistry. |

| [3+2] Cycloaddition | Azides, Nitrones | Nitrogen-Containing Heterocycles | Direct synthesis of five-membered heterocyclic rings. |

| Reduction of Nitro Group | H₂, Metal Catalyst (e.g., Pd/C) | Cyclobutylamine Derivatives | Key step for the synthesis of nitrogen-containing heterocycles. |

| Cascade Reactions | Various Nucleophiles and Electrophiles | Complex Polycyclic and Heterocyclic Systems | Efficient construction of multiple rings and stereocenters in a single operation. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Transition State Analysis and Energy Profiles

The formation of nitro-substituted cyclobutanes, such as the model system N-(4-nitrocyclobutyl)pyrrolidine, often proceeds through a [2+2] cycloaddition reaction. acs.orgresearchgate.net Computational studies on these reactions reveal detailed energy profiles that map the energy of the system as it progresses from reactants to products through a high-energy transition state. acs.orgsemanticscholar.org

The transition state is a critical point on the reaction coordinate that determines the kinetic feasibility of a reaction. semanticscholar.org For the cycloaddition between an enamine and a nitroalkene to form a nitrocyclobutane (B1338332), DFT calculations can model the geometry of the transition state, where partial bonds are being formed and broken. acs.org The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. kib.ac.cn

Energy profiles for these reactions are often complex. For instance, in the [2+2] cycloaddition of (E)-2-arylnitroethenes with ynamines, a stepwise mechanism involving a pseudoradical intermediate has been proposed based on DFT calculations. mdpi.com The reaction begins with the formation of an initial molecular complex, followed by the crossing of a transition state to form an acyclic intermediate, which then cyclizes via a second transition state to yield the cyclobutene (B1205218) product. mdpi.com This stepwise nature, as opposed to a concerted one-step process, has significant implications for the reaction's stereochemical outcome.

In the case of the formation of a saturated cyclobutane (B1203170) ring from an enamine and a nitroalkene, the reaction is predicted to be highly exothermic. acs.org For a model reaction forming a nitrocyclobutane derivative, the reaction energies (ΔE) have been calculated using various levels of theory, as shown in the table below. The negative values indicate that the formation of the cyclobutane ring is energetically favorable. acs.org

| Computational Method | Reaction Energy (ΔE) (kcal/mol) |

|---|---|

| B3LYP/6-31G(d) | -33.8 |

| B3LYP/6-31+G(d,p) | -31.5 |

| M06-2X/6-31G(d) | -28.0 |

| M06-2X/6-31+G(d,p) | -27.4 |

| MP2/6-31G(d) | -25.5 |

| M06-2X/6-311+G(d,p) | -24.8 |

| CCSD(T)/6-31G(d)//B3LYP/6-31G(d) | -25.4 |

Table 1: Calculated reaction energies for the formation of a model nitrocyclobutane system at different levels of theory. Data sourced from ACS Omega. acs.org

Molecular Orbital Analysis of Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the outcomes of chemical reactions, particularly cycloadditions. mdpi.comtum.de It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. mdpi.com The energy gap between the HOMO and LUMO and the symmetry of these orbitals determine whether a reaction is favorable. tum.de

In the context of reactions forming (2-nitroethenyl)cyclobutane (B6155924) or its precursors, one of the reactants is a nitroalkene. The nitro group is a strong electron-withdrawing group, which significantly lowers the energy of the LUMO of the nitroalkene, making it a good electrophile. mdpi.commdpi.com DFT calculations can provide precise energies and visualizations of these frontier orbitals.

For a [2+2] cycloaddition, the interaction between the HOMO of one alkene and the LUMO of the other must be analyzed. In many cases, these reactions are thermally forbidden by the Woodward-Hoffmann rules due to mismatched orbital symmetry. kib.ac.cn However, they can be promoted photochemically or can proceed through stepwise, non-concerted mechanisms involving zwitterionic or radical intermediates, which circumvent the symmetry restrictions. mdpi.comresearchgate.net

Conceptual DFT provides reactivity indices that help in understanding the global and local reactivity of molecules. bohrium.com For instance, the electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω) can be calculated to quantify the reactivity of the species involved. Studies on conjugated nitroalkenes show that they are strong electrophiles, with the carbon atom beta to the nitro group being the most electrophilically activated site. mdpi.com This local reactivity information, derived from DFT, correctly predicts the regioselectivity of the initial bond formation in cycloaddition reactions. mdpi.commdpi.com

Prediction of Reaction Pathways and Outcomes

Computational chemistry is increasingly used not just to explain known reactions but also to predict the outcomes of unknown ones. By calculating the energy barriers for different possible reaction pathways, chemists can predict which products are likely to form under specific conditions.

For the formation of nitro-substituted cyclobutanes, computational studies have shown that the reaction pathway can be influenced by factors such as the substituents on the reactants and the polarity of the solvent. acs.orgresearchgate.netmdpi.com DFT calculations can model these effects and predict how they will alter the energy profile of the reaction. For example, in the cycloaddition of enamines to nitroalkenes, the initial cyclobutane adduct can sometimes undergo further reactions, such as ring-opening, to form other products. acs.orgresearchgate.net Computational modeling can help to determine the relative energy barriers for these subsequent steps, thereby predicting the final product distribution. acs.org

Studies on the cycloaddition of enamines to nitroalkenes have shown that cyclobutanes are formed in various solvents. acs.orgresearchgate.net However, the stability and subsequent reactivity of this cyclobutane can depend on conditions like temperature and solvent polarity, potentially leading to the formation of Michael-like adducts after ring-opening and hydrolysis. acs.orgresearchgate.net DFT calculations can rationalize these observations by comparing the thermodynamic stability of the cyclobutane intermediate with that of the potential ring-opened products. acs.org

Stereochemical Predictions and Conformational Preferences (Relevant to Reactivity)

The stereochemistry of a reaction's products is one of its most important features. Computational methods can be highly effective in predicting the stereochemical outcome of reactions leading to chiral molecules like this compound. This is achieved by calculating the energies of the transition states leading to different stereoisomers. According to transition state theory, the product that is formed through the lowest energy transition state will be the major product. semanticscholar.org

In the context of nitrocyclobutane formation, computational studies have been used to analyze the relative energies of all possible stereoisomers of the cyclobutane ring. acs.orgresearchgate.net For a model system, calculations have shown that the all-trans-nitrocyclobutane, where all substituents on the cyclobutane ring are in a pseudo-equatorial arrangement, is the most thermodynamically stable isomer. acs.orgresearchgate.net

| Isomer Configuration | Relative Energy (kcal/mol) at B3LYP/6-31G(d) | Relative Energy (kcal/mol) at M06-2X/6-31+G(d,p) |

|---|---|---|

| all-trans (1c,2c,3t) | 0.00 | 0.00 |

| 1t,2c,3t | +1.23 | +1.64 |

| 1c,2t,3t | +1.72 | +2.06 |

| 1c,2c,3c | +2.20 | +2.68 |

| 1t,2t,3t | +3.00 | +3.70 |

Table 2: Calculated relative energies of stereoisomers of a model nitrocyclobutane system. The all-trans isomer is the most stable. Data sourced from ACS Omega. acs.org

Furthermore, conformational preferences of the reactants can dictate the stereochemical outcome. For instance, the s-trans and s-cis conformers of an enamine reactant can lead to different stereoisomers of the cyclobutane product. researchgate.net DFT calculations can determine the relative stability of these conformers and the energy barriers for their interconversion, providing a complete picture of how reactant conformation influences product stereochemistry. researchgate.net The ability to predict and rationalize the formation of a specific stereoisomer is a powerful application of computational chemistry in the study of complex organic reactions.

Q & A

Q. How can Principal Component Analysis (PCA) optimize the design of cyclobutane-based fragment libraries for drug discovery?

- Methodology : PCA evaluates 3D structural diversity (e.g., PMI plots for fragment shapes). A library of 33 cyclobutane fragments, including cis/trans isomers, is synthesized via bifunctional azidoketone intermediates. Physicochemical properties (logP, PSA) are screened against target protein databases (e.g., PDB) to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.